molecular formula C24H26ClN3O5S2 B3535856 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide

Cat. No.: B3535856
M. Wt: 536.1 g/mol
InChI Key: KBCGYQLJOJHFPY-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a chlorophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and dimethylphenyl intermediates, followed by their sulfonylation and subsequent coupling with glycinamide. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing glycinamides and chlorophenyl derivatives. Examples include:

  • N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide
  • N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide

Uniqueness

The uniqueness of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O5S2/c1-17-8-11-22(14-18(17)2)28(35(32,33)23-12-9-19(25)10-13-23)16-24(29)26-20-6-5-7-21(15-20)27(3)34(4,30)31/h5-15H,16H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCGYQLJOJHFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide

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